molecular formula C12H18ClNO B13078517 3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol

3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol

Cat. No.: B13078517
M. Wt: 227.73 g/mol
InChI Key: MIQSATSIOCTQJM-UHFFFAOYSA-N
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Description

3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a chloro group, a phenol group, and an amino group attached to a methylbutan chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 3-methylbutan-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Reaction Steps: The key steps include the formation of an intermediate compound through the reaction of 3-chlorophenol with 3-methylbutan-2-amine, followed by further reactions to introduce the amino group and complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Production: Depending on the scale, the production can be carried out in batch reactors or continuous flow reactors.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution Reagents: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with different functional groups.

Scientific Research Applications

3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules.

    Pathways: Modulating biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylphenol: Similar structure but lacks the amino group.

    2-{[(3-methylbutan-2-yl)amino]methyl}phenol: Similar structure but lacks the chloro group.

    3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol: Similar structure with a different alkyl chain.

Uniqueness

3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol is unique due to the presence of both the chloro and amino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-chloro-2-[(3-methylbutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C12H18ClNO/c1-8(2)9(3)14-7-10-11(13)5-4-6-12(10)15/h4-6,8-9,14-15H,7H2,1-3H3

InChI Key

MIQSATSIOCTQJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=C(C=CC=C1Cl)O

Origin of Product

United States

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